N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
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Overview
Description
N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromophenoxy, nitrophenyl, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves multiple steps, starting from the preparation of intermediate compounds. One common route includes the following steps:
Formation of Intermediate 1: Reacting 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate (K2CO3) to form an O-labeled acetamide derivative.
Cyclization: Treating the acetamide derivative with hydrazine hydrate under reflux conditions to obtain a cyclized pyrazolo[3,4-b]pyridine derivative.
Esterification: Reacting the cyclized derivative with bromoacetic acid ethyl ester to form an ester derivative.
Final Compound Formation: Reacting the ester derivative with various primary amines and amino acids under different conditions to yield the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazoloquinazoline moieties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Conversion of nitrophenyl to aminophenyl derivatives.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H17BrF3N5O4 |
---|---|
Molecular Weight |
624.4 g/mol |
IUPAC Name |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C28H17BrF3N5O4/c29-16-6-8-19(9-7-16)41-20-12-17(11-18(13-20)37(39)40)33-27(38)23-14-24-34-25-21-4-2-1-3-15(21)5-10-22(25)26(28(30,31)32)36(24)35-23/h1-4,6-9,11-14H,5,10H2,(H,33,38) |
InChI Key |
VTPHGIANEOJUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-])N=C2C6=CC=CC=C61)C(F)(F)F |
Origin of Product |
United States |
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